molecular formula C13H14BrNO B8585937 5-Bromo-8-methyl-7-(propan-2-yloxy)isoquinoline

5-Bromo-8-methyl-7-(propan-2-yloxy)isoquinoline

Cat. No.: B8585937
M. Wt: 280.16 g/mol
InChI Key: YLJOUYFYRZZINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-8-methyl-7-(propan-2-yloxy)isoquinoline is a useful research compound. Its molecular formula is C13H14BrNO and its molecular weight is 280.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14BrNO

Molecular Weight

280.16 g/mol

IUPAC Name

5-bromo-8-methyl-7-propan-2-yloxyisoquinoline

InChI

InChI=1S/C13H14BrNO/c1-8(2)16-13-6-12(14)10-4-5-15-7-11(10)9(13)3/h4-8H,1-3H3

InChI Key

YLJOUYFYRZZINS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC=CC2=C(C=C1OC(C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-[5-bromo-2-methyl-3-(propan-2-yloxy)benzyl]-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide (108d, 4.7 g, 9.4 mmol) in 6M HCl (75 mL) and 1,4-dioxane (75 mL) was stirred in a sealed tube at 50° C. for 18 hours. Volatiles were removed under vacuum and the aqueous solution was basified to pH 8˜9 with Na2CO3 (s). The mixture was extracted with EtOAc (3×50 mL). The combined organic layers were washed with brine (2×40 mL), dried over Na2SO4, filtered, and concentrated under vacuum to give 5-bromo-8-methyl-7-(propan-2-yloxy)isoquinoline (108e, 1.6 g, 61%) as a brown oil.
Name
N-[5-bromo-2-methyl-3-(propan-2-yloxy)benzyl]-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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